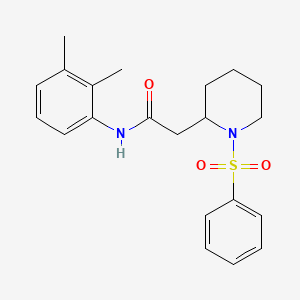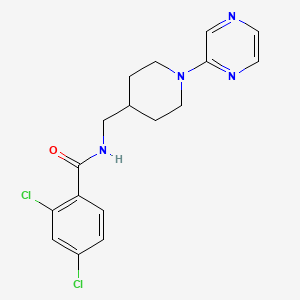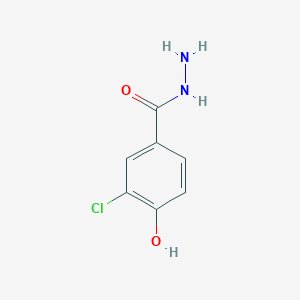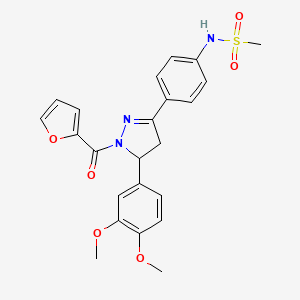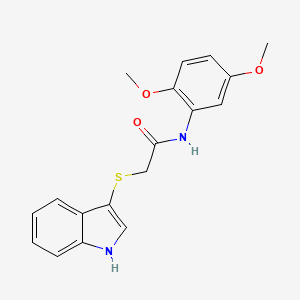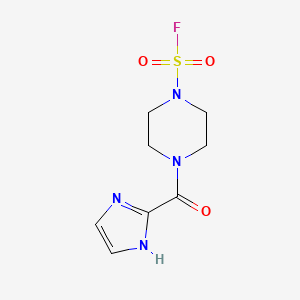![molecular formula C22H24Br2N2O B2498231 2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 352200-51-2](/img/structure/B2498231.png)
2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a broader class of chemicals known for their potential in therapeutic applications, particularly due to their structural complexity and versatile chemical reactivity. Research on similar compounds has demonstrated significant antimicrobial activity, highlighting the importance of these molecules in medicinal chemistry and drug design.
Synthesis Analysis
The synthesis of related imidazo[1,2-a]azepin-1-ium bromides involves the reaction of aryl-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-amines with 1-biphenyl-4-yl-2-bromoethanone. This method has proven effective for generating a variety of derivatives, some of which exhibit notable antimicrobial activity against pathogens like Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans (Demchenko et al., 2020).
Molecular Structure Analysis
Molecular structure analyses of related compounds have been conducted using X-ray crystallography, revealing detailed insights into their three-dimensional conformations. Such studies are crucial for understanding the interaction mechanisms of these compounds with biological targets, potentially guiding the design of more effective derivatives.
Chemical Reactions and Properties
Chemical reactions involving imidazo[1,2-a]azepines are diverse, with the potential for generating a wide range of functionalized derivatives. These reactions include halogenation, alkylation, and cyclization processes, each contributing to the versatility of these compounds in synthetic organic chemistry. For example, the reaction of γ-bromodypnone with 1-alkyl-2-methyl-1H-imidazoles under specific conditions can lead to various quaternary azolium salts and their cyclized imidazo[1,2-a]azepine derivatives (Potikha et al., 2011).
科学的研究の応用
Antibacterial and Antifungal Activity
One significant application of compounds similar to 2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide is in the field of medicine, particularly for their antimicrobial properties. Novel derivatives of imidazo[1,2-a]azepine, like those synthesized by Demchenko et al. (2020), have shown promising in vitro antimicrobial activity against pathogens such as Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans. These findings suggest a potential for these compounds to be developed into new antibacterial and antifungal agents (Demchenko et al., 2020).
Synthesis and Chemical Reactivity
The chemical synthesis and reactivity of azepine-based compounds, including those related to the chemical structure , have been widely explored. For instance, the work by Potikha et al. (2011) involves the synthesis of azepino[1,2-a]benzimidazoles and imidazo[1,2-a]azepines, showcasing the versatility and reactivity of these heterocyclic frameworks. Such research underlines the importance of these compounds in synthetic chemistry, providing insights into novel synthetic routes and potential applications in creating new molecules with varied biological activities (Potikha et al., 2011).
Molecular Structure and Analysis
Research into the molecular structure and crystallography of azepine derivatives, such as the study conducted by Yépes et al. (2013), provides crucial insights into the structural features that might influence the biological activity and chemical reactivity of these compounds. Understanding the hydrogen-bonded frameworks and crystal structures can inform the design of new compounds with enhanced properties for various applications, including pharmaceuticals and materials science (Yépes et al., 2013).
Luminescence and Material Science
The study of luminescence in metal complexes, such as those explored by Cao et al. (2015), reveals potential applications of imidazo[1,2-a]azepine derivatives in material science, particularly in the development of new luminescent materials. These materials could have applications in sensors, optical devices, and other technologies that utilize the unique properties of luminescent compounds (Cao et al., 2015).
特性
IUPAC Name |
2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN2O.BrH/c1-2-26-20-13-11-19(12-14-20)25-21(17-7-9-18(23)10-8-17)16-24-15-5-3-4-6-22(24)25;/h7-14,16H,2-6,15H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSYMRHLVVRFLS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=[N+](CCCCC3)C=C2C4=CC=C(C=C4)Br.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2498148.png)
![dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate](/img/structure/B2498149.png)
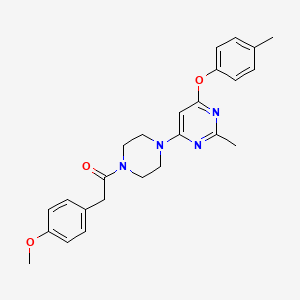

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2498153.png)
![4-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2498155.png)

![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498159.png)
